molecular formula C15H21NO2S B021335 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine CAS No. 346688-39-9

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine

Cat. No.: B021335
CAS No.: 346688-39-9
M. Wt: 279.4 g/mol
InChI Key: YDZAGNOUGPIQDK-UHFFFAOYSA-N
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Description

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C15H21NO2S. It is a derivative of 4-phenylpiperidine and is known for its role as a modulator of dopamine neurotransmission

Preparation Methods

The synthesis of 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine involves several steps. One common synthetic route includes the reaction of 3-(methylsulfonyl)benzaldehyde with 1-propyl-1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

Comparison with Similar Compounds

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific interactions with dopamine receptors and its potential therapeutic applications.

Properties

IUPAC Name

4-(3-methylsulfonylphenyl)-1-propyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZAGNOUGPIQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(=CC1)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586512
Record name 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346688-39-9
Record name 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Beginning with 4-(3-methanesulfonyl-phenyl)-1,2,3,6-tetrahydro-pyridine and iodopropane: MS m/z (relative intensity, 70 eV) 279 (M+, 26), 250 (bp), 171 (6), 128 (12), 115 (8).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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